![molecular formula C18H24O2 B13915107 (13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxyestra-4,6-dien-3-one is a steroidal compound with the molecular formula C18H24O2. It is a derivative of estradiol and is known for its significant biological activities. This compound is of interest in various fields, including medicinal chemistry, endocrinology, and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of estradiol derivatives followed by selective reduction and functional group transformations. The reaction conditions often include the use of strong oxidizing agents such as Jones reagent and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of 17-Hydroxyestra-4,6-dien-3-one may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification through chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Formation of alcohols or alkanes using reducing agents.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
17-Hydroxyestra-4,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with steroid receptors.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of hormone-related disorders.
Wirkmechanismus
The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves its interaction with steroid hormone receptors, particularly estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The compound’s effects are mediated through pathways involving receptor activation, signal transduction, and transcriptional regulation .
Vergleich Mit ähnlichen Verbindungen
- 17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one
- Megestrol
- 6-dehydrotestosterone
- Nomegestrol
- Altrenogest
Comparison: Compared to similar compounds, 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific structural features and biological activity. Its hydroxyl group at the 17th position and the double bonds at the 4th and 6th positions confer distinct chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C18H24O2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChI-Schlüssel |
HFLHHQWDPZNOPI-KXGAMWBWSA-N |
Isomerische SMILES |
C[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Kanonische SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


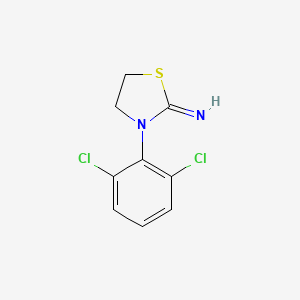
![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)

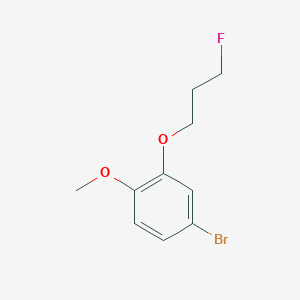


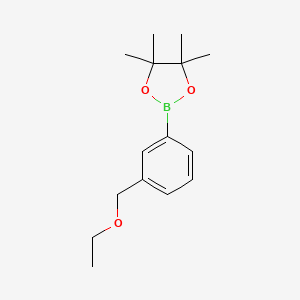
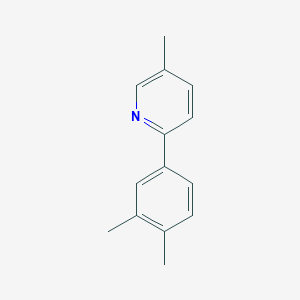
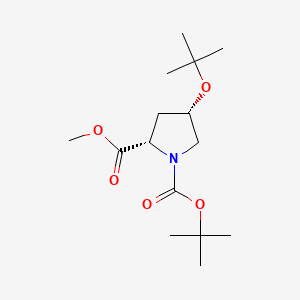
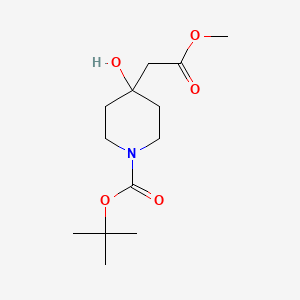
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
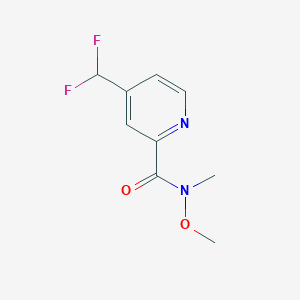
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

